![molecular formula C6H9N3O B2571422 (NE)-N-[(1,5-dimetilpirazol-3-il)metilideno]hidroxilamina CAS No. 2416245-89-9](/img/structure/B2571422.png)
(NE)-N-[(1,5-dimetilpirazol-3-il)metilideno]hidroxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a hydroxylamine functional group
Aplicaciones Científicas De Investigación
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine typically involves the reaction of 1,5-dimethylpyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for (NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine are not extensively documented, the principles of large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. Industrial production would focus on optimizing reaction efficiency, minimizing by-products, and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the hydroxylamine group.
Hydroxylamine: Contains the hydroxylamine functional group but lacks the pyrazole ring.
2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives: Similar in structure but contain selenium atoms .
Uniqueness
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine is unique due to the combination of the pyrazole ring and hydroxylamine group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-3-6(4-7-10)8-9(5)2/h3-4,10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKGTGTVJNGHDD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
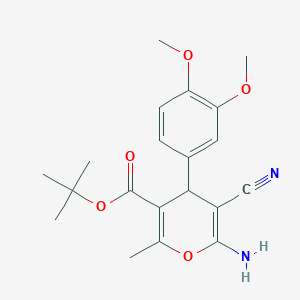
![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)
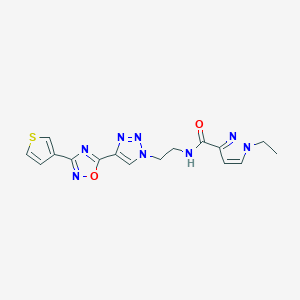
![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

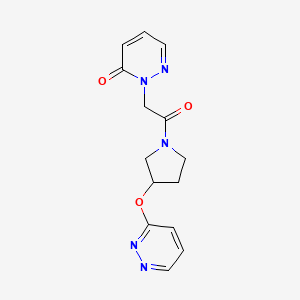
![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)


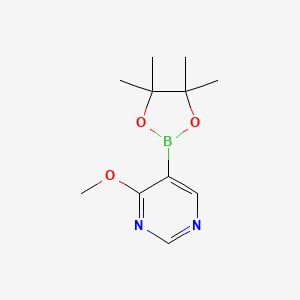

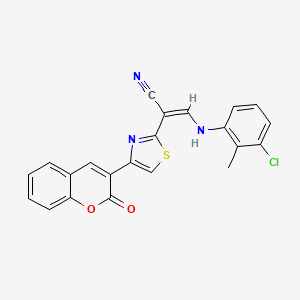
![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)
